molecular formula C13H15N3O4S B2658832 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1296272-09-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2658832
CAS RN: 1296272-09-7
M. Wt: 309.34
InChI Key: XZKVBIHDPHKSNE-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Compounds with similar structural frameworks have been synthesized through various chemical reactions, highlighting the diverse synthetic routes available for obtaining pyrazole derivatives with potential biological activities. For example, synthesis involving furan and thiophene derivatives showcases methodologies for constructing complex molecules that could serve as lead compounds in drug discovery or as materials with specific properties (El’chaninov et al., 2018).
  • Characterization Techniques : Detailed characterization using techniques such as NMR, IR, MS, and X-ray crystallography provides insights into the molecular structure and stability of these compounds. Studies like those by Kumara et al. (2018) offer a glimpse into the intricate structural details that can be gleaned from such analyses, aiding in the understanding of how structural features relate to function or activity (Kumara et al., 2018).

Molecular Interaction and Activity

  • Molecular Interaction with Receptors : Research into compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides valuable information on how such molecules interact with specific receptors, such as the CB1 cannabinoid receptor. This has implications for understanding receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Potential Therapeutic Applications

  • Anticancer and Antimicrobial Activities : The exploration of pyrazole derivatives for their potential anticancer and antimicrobial activities is a significant area of research. Studies have shown that certain pyrazole compounds exhibit promising activity against various cancer cell lines and microbial strains, suggesting potential therapeutic applications (Hassan et al., 2014).

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKVBIHDPHKSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

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